![molecular formula C20H23FN6O2 B2876904 3-(4-Fluorophenyl)-9-methyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione CAS No. 898443-82-8](/img/structure/B2876904.png)
3-(4-Fluorophenyl)-9-methyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione
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Overview
Description
The compound is a derivative of purine or triazine, which are both nitrogen-containing heterocycles. Purines and triazines have a wide range of applications in medicinal chemistry due to their biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluorophenyl, methyl, and propyl groups would all contribute to the overall structure and properties of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorophenyl, methyl, and propyl groups. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would all be affected by the presence of the fluorophenyl, methyl, and propyl groups .Scientific Research Applications
Fluorescent Chemosensors
Compounds based on similar structural frameworks, such as 4-Methyl-2,6-diformylphenol (DFP), have been utilized in developing chemosensors for detecting metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, making them valuable in environmental monitoring, clinical diagnostics, and biochemical studies (Roy, 2021).
Synthesis Methodologies
Research has focused on the synthesis of key intermediates for pharmaceuticals, such as 2-Fluoro-4-bromobiphenyl, which is vital in manufacturing non-steroidal anti-inflammatory drugs. Innovations in synthesis methods, including cross-coupling reactions and diazotization, have improved yield and safety, highlighting the importance of fluoro-substituted compounds in drug synthesis (Qiu et al., 2009).
Pharmaceutical Applications
Purine analogs, including compounds with similar structural features, have shown activity against lymphoid malignancies. Their immunosuppressive and myelotoxic effects have been studied extensively, offering insights into their therapeutic potential and associated risks (Cheson, 1995). Additionally, the exploration of pharmacophoric groups in antipsychotic agents has revealed that specific structural modifications, such as arylalkyl substituents, can enhance the potency and selectivity of compounds at D2-like receptors (Sikazwe et al., 2009).
Green Chemistry and Environmental Applications
The development of fluoroalkylation reactions in aqueous media has been a significant advancement in green chemistry. These reactions allow for the incorporation of fluorinated or fluoroalkylated groups into molecules, which is crucial for pharmaceuticals, agrochemicals, and functional materials. The shift towards environmentally friendly methods underscores the role of fluoro-substituted compounds in sustainable chemical practices (Song et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2/c1-4-10-25-18(28)16-17(24(3)20(25)29)22-19-26(16)12-15(23-27(19)11-5-2)13-6-8-14(21)9-7-13/h6-9H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMVUSMIFBVMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(=NN3CCC)C4=CC=C(C=C4)F)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16614575 |
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